Product packaging for meso-2,3-Diphenylbutane(Cat. No.:CAS No. 4613-11-0)

meso-2,3-Diphenylbutane

Cat. No.: B11958531
CAS No.: 4613-11-0
M. Wt: 210.31 g/mol
InChI Key: NGCFVIRRWORSML-UHFFFAOYSA-N
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Description

meso-2,3-Diphenylbutane (CAS: See MSDS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B11958531 meso-2,3-Diphenylbutane CAS No. 4613-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4613-11-0

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

3-phenylbutan-2-ylbenzene

InChI

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

NGCFVIRRWORSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Meso 2,3 Diphenylbutane and Its Derivatives

Stereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry. For 2,3-diphenylbutane, achieving stereoselectivity, particularly for the meso isomer, requires carefully chosen synthetic routes.

Pinacol (B44631) Coupling Reactions and Stereocontrol

Pinacol coupling reactions are a classic method for the formation of vicinal diols, which can then be converted to the desired alkane. wikipedia.org The reaction involves the reductive coupling of a ketone or aldehyde. wikipedia.org In the context of synthesizing a precursor to meso-2,3-diphenylbutane (B11958463), acetophenone (B1666503) is a common starting material. The reductive dimerization of acetophenone yields 2,3-diphenylbutane-2,3-diol (B167368). smolecule.com

The stereochemical outcome of the pinacol coupling is highly dependent on the reaction conditions. The reaction proceeds through a ketyl radical anion intermediate, and the subsequent coupling of two of these radicals can lead to both meso and dl (racemic) diastereomers of the diol. wikipedia.org Generally, the dimerization of ketyl radicals is not highly diastereoselective, often resulting in a nearly 1:1 mixture of the dl and meso diols. semanticscholar.org However, the use of specific reagents and conditions can influence this ratio. For instance, photoredox catalysis with certain titanium complexes has been shown to highly favor the formation of the dl diastereoisomer. semanticscholar.org

Method Starting Material Product Stereoselectivity Yield
Pinacol CouplingAcetophenone2,3-Diphenylbutane-2,3-diolOften low, can be influenced by catalystModerate to high
Photoredox Pinacol CouplingAromatic Aldehydes1,2-diolsHigh for D,L (syn) isomerGood

Metal-Mediated Reductive Dimerization Strategies

Various metals can mediate the reductive dimerization of acetophenone to form 2,3-diphenylbutane-2,3-diol. smolecule.com A common method involves the use of magnesium as a reducing agent. wikipedia.org Another approach utilizes a sodium dispersion in an ether solvent, which reacts with acetophenone and ethyl benzoate (B1203000) to form the diol via enolate intermediates. While this method can achieve a yield of approximately 80%, it exhibits low stereoselectivity, producing a nearly equimolar mixture of the meso and dl isomers.

More advanced strategies employ transition metal complexes to achieve higher stereoselectivity. For example, titanium complexes, such as Cp2TiCl2, in conjunction with a red-absorbing organic dye under photoredox conditions, can lead to a highly diastereoselective pinacol coupling, favoring the D,L isomer. semanticscholar.org

Grignard Reagent Applications in Diol Synthesis

Grignard reagents offer a versatile route to the synthesis of the precursor diol, 2,3-diphenylbutane-2,3-diol. One approach involves the reaction of phenylmagnesium bromide with 2,3-butanedione. This method provides good control over the formation of the carbon-carbon bond. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants. Following the addition of the Grignard reagent, the intermediate magnesium alkoxide is hydrolyzed to yield the diol. This particular Grignard reaction tends to favor the formation of the racemic diol with a diastereomeric excess of 85–90%.

Photochemical Synthesis Routes

Photochemical methods can also be employed to synthesize the diol precursor. The irradiation of acetophenone in isopropanol (B130326) with ultraviolet light can produce a mixture of the dl and meso isomers of 2,3-diphenylbutane-2,3-diol in high yield. cdnsciencepub.com The different isomers can then be separated using techniques like column chromatography. cdnsciencepub.com Another photochemical approach involves the photodecarboxylation of 2-phenylpropionic acid in the presence of cation-exchanged faujasite zeolites, which has been shown to predominantly form the dl-2,3-diphenylbutane over the meso isomer. researchgate.net

Catalytic Hydrogenation for Stereoisomer Generation

Catalytic hydrogenation is a key step in converting precursor molecules into this compound. The hydrogenation of stilbene (B7821643) (1,2-diphenylethylene) over a nickel kieselguhr catalyst can produce 2,3-diphenylbutane. scribd.com The stereochemical outcome of the hydrogenation of stilbene can be influenced by the catalyst and reaction conditions. For instance, the hydrogenation of 2,3-diphenyl-2-butene (B8567033) using certain iridium catalysts has been shown to predominantly yield this compound. acs.orgresearchgate.net

Furthermore, the precursor diol, 2,3-diphenylbutane-2,3-diol, can be reduced to 2,3-diphenylbutane. Catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione using catalysts like Raney nickel or palladium on carbon is another effective route.

Method Precursor Catalyst Product Key Feature
Catalytic HydrogenationStilbeneNickel kieselguhr2,3-DiphenylbutaneReduction of a double bond
Catalytic Hydrogenation2,3-Diphenyl-2-buteneIridium complexThis compoundStereoselective reduction
Catalytic Hydrogenation2,3-Diphenylbutane-2,3-dioneRaney nickel or Pd/C2,3-Diphenylbutane-2,3-diolHigh purity under mild conditions

Precursor Chemistry and Derivatization Routes

The primary precursor for this compound is often its corresponding diol, 2,3-diphenylbutane-2,3-diol, or the dione (B5365651), 2,3-diphenylbutane-2,3-dione. These precursors can be synthesized through various methods as described above.

Once obtained, these precursors can undergo a variety of reactions. The diol can be oxidized to form ketones or carboxylic acids, or its hydroxyl groups can be substituted with other functional groups. For instance, the diol can be used in the synthesis of group 4 metalloporphyrin diolate complexes. iastate.edu

The final step to obtain this compound from its diol or dione precursor is typically a reduction reaction. The resulting 2,3-diphenylbutane itself can be a precursor for further derivatization. For example, imines can be prepared from 2,3-diphenylbutane-1,4-diamine, which is synthesized from 2,3-diphenylsuccinonitrile. researchgate.net These imines can then be used in ruthenium-catalyzed reactions to form bis-(1,3-dihydropyrrolone) derivatives. researchgate.net

Synthesis from Acetophenone Derivatives

The synthesis of 2,3-diphenylbutane derivatives from acetophenone is primarily achieved through reductive coupling reactions, which typically proceed via a pinacol intermediate, 2,3-diphenylbutane-2,3-diol. Various modern methods have been developed to optimize this transformation.

One advanced approach is a light-driven, metal-free pinacol coupling that utilizes hydrazine (B178648) monohydrate as a clean hydrogen-atom-transfer (HAT) reductant. rsc.orgrsc.org When acetophenone is used as the model substrate, the reaction is irradiated with UV light in a suitable solvent. rsc.orgresearchgate.net While the reaction proceeds in water, non-protic solvents like acetonitrile (B52724) (CH3CN) have been found to significantly improve the yield of the desired pinacol product, 2,3-diphenylbutane-2,3-diol, by slowing the formation of by-products such as acetophenone hydrazone and azine. rsc.orgrsc.orgresearchgate.net Under optimized conditions in CH3CN, yields of up to 68% have been reported. rsc.orgrsc.org

Electrochemical methods also provide a viable route. The cathodic reduction of acetophenone in acidic aqueous-methanolic solutions at metal cathodes with high hydrogen overvoltage, such as mercury, lead, and tin, leads to the formation of the pinacol. rsc.org Although quantitative isolation can be challenging, yields exceeding 60% have been achieved. rsc.org

Furthermore, novel organometallic systems have been employed. The reaction of acetophenone with a potassium gallyl system, K[Ga(NON)], results in the formation of an unprecedented gallium 1,3-diphenylbutane-1,3-diolate, contrasting with the analogous potassium aluminyl system which preferentially yields the pinacolate product. nih.gov Traditional metal-ammonia reductions using potassium or lithium in ammonia (B1221849) can also produce (±)-2,3-diphenylbutane-2,3-diol from acetophenone derivatives with yields between 60-75%. The resulting diol, existing as meso and d/l stereoisomers, can then be further processed to obtain this compound. udayton.edu

MethodReagents & ConditionsKey IntermediateYieldReference
Photochemical Coupling Acetophenone, Hydrazine, UV light (254 nm), CH₃CN, 25°C2,3-Diphenylbutane-2,3-diol~68% rsc.org, rsc.org, researchgate.net
Electrochemical Reduction Acetophenone, Acidic aqueous-methanol, Hg, Pb, or Cd cathode2,3-Diphenylbutane-2,3-diol>60% rsc.org
Organometallic Coupling Acetophenone, Potassium gallyl K[Ga(NON)]Gallium 1,3-diphenylbutane-1,3-diolateN/A nih.gov
Metal-Ammonia Reduction Acetophenone, K or Li, Anhydrous NH₃, -78°C(±)-2,3-Diphenylbutane-2,3-diol60-75%

Conversion from 2,3-Diphenylsuccinonitrile to Diamines

The synthesis of this compound-1,4-diamine is efficiently achieved starting from 2,3-diphenylsuccinonitrile. semanticscholar.org This diamine is a valuable precursor for more complex derivatives.

Two primary synthetic routes are reported:

Two-Step Conversion via Bis-Acetamide : This method involves reacting 2,3-diphenylsuccinonitrile with acetic anhydride (B1165640) in the presence of Raney-nickel as a catalyst under hydrogen pressure. semanticscholar.org This step yields N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide. The resulting bis-acetamide is then hydrolyzed under basic conditions (e.g., 5 M NaOH at 200°C in an autoclave) to produce the final 1,4-diamino-2,3-diphenylbutane. semanticscholar.orgprepchem.com This procedure results in the exclusive formation of the meso form, with total yields reported as high as 95.7%. prepchem.comgoogle.com

Direct Reduction : A more direct and less time-consuming alternative involves the direct conversion of 2,3-diphenylsuccinonitrile to the diamine using a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) in THF at room temperature. semanticscholar.org While the yields are comparable to the two-step method, this pathway is more streamlined. semanticscholar.org

In both synthetic pathways, the meso diastereomer of the diamine is the exclusive or highly favored product. semanticscholar.orgresearchgate.net

MethodReagentsIntermediateFinal ProductKey FeaturesReference
Two-Step Hydrolysis 1. Acetic anhydride, Raney-Ni, H₂ 2. NaOH, H₂ON,N'-(2,3-diphenylbutane-1,4-diyl)diacetamideThis compound-1,4-diamineHigh yield (~96%), exclusive meso form semanticscholar.org, prepchem.com
Direct Reduction BH₃·THF, THFNoneThis compound-1,4-diamineLess time-consuming, comparable yield semanticscholar.org

Formation of Imines and Bis-Lactams

The this compound-1,4-diamine serves as a versatile building block for the synthesis of imines and, subsequently, bis-lactams. The diamine readily undergoes condensation with various aldehydes to form the corresponding bis-imines in excellent yields. semanticscholar.orgresearchgate.netresearchgate.net For instance, reacting the diamine with aldehydes such as benzaldehyde (B42025) or cinnamaldehyde (B126680) derivatives in ethanol (B145695) at room temperature produces the target bis-imines. semanticscholar.org

A significant application of these imines is their transformation into complex heterocyclic structures. Imines derived from cinnamaldehyde derivatives can be converted into bis-γ-lactams (also referred to as bis-dihydropyrrolones). researchgate.netresearchgate.net This transformation is achieved through a ruthenium-catalyzed reaction with carbon monoxide (CO) and ethylene (B1197577). semanticscholar.orgresearchgate.net The reaction is typically carried out in a toluene (B28343) solvent under pressure with Ru3(CO)12 as a precatalyst, leading to the formation of a mixture of diastereomeric bis-γ-lactams. semanticscholar.org This catalytic process involves C-H activation and results in the construction of two new C-C bonds and a new center of asymmetry. researchgate.net

Mechanism-Driven Synthesis and Selectivity Control

Controlling the stereoselectivity to favor the meso isomer is a critical aspect of synthesizing 2,3-diphenylbutane and its derivatives. This control is achieved through a deep understanding of the underlying reaction mechanisms.

In the reductive coupling of acetophenone, the mechanism dictates the stereochemical outcome. For the light-driven pinacol coupling using hydrazine, the proposed mechanism involves a Hydrogen-Atom-Transfer (HAT) from hydrazine to the photo-excited ketone. rsc.orgrsc.org This generates a ketyl radical, which is the key precursor to the pinacol. rsc.orgresearchgate.net This HAT process is favored over a Single-Electron-Transfer (SET) mechanism, which is more common for metal reductants. rsc.org The stereoselectivity of the subsequent radical dimerization is influenced by steric and electronic factors, with reaction conditions such as solvent and temperature playing a crucial role in the ratio of meso to d,l products. Similarly, in electrochemical reductions, the process involves the dimerization of free radicals, where the electrode surface and reaction conditions can influence the stereochemical course. rsc.org

Perhaps the clearest example of mechanism-driven selectivity is in the synthesis of this compound-1,4-diamine from its corresponding succinonitrile. High-level DFT (Density Functional Theory) calculations have shown that the meso form of the diamine is significantly stabilized by the formation of intramolecular hydrogen bonds. semanticscholar.orgresearchgate.netresearchgate.net In the meso isomer, three close C-H---N interactions are observed, which are not as prevalent in the chiral (RR/SS) diastereomers. semanticscholar.org This inherent thermodynamic stability provides a strong driving force for the preferential formation of the meso product during synthesis. semanticscholar.orgresearchgate.net

Control can also be exerted using organometallic complexes. The reaction of dianions derived from stilbene-chromium tricarbonyl complexes with iodomethane (B122720) was found to produce a 1:1 mixture of racemic and this compound, indicating that the bulky Cr(CO)3 groups impose a degree of stereoselectivity at the benzylic anion sites. unl.edu

Stereochemical Analysis and Resolution of 2,3 Diphenylbutane Isomers

Diastereomeric Differentiation in Configurational Assignment

The differentiation between the meso and the racemic (dl) diastereomers of 2,3-diphenylbutane and its derivatives is primarily accomplished through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and confirmed by X-ray crystallography.

Synthetic procedures can exhibit high diastereoselectivity. For instance, the synthesis of 2,3-diphenylbutane-1,4-diamine, a closely related derivative, starting from benzyl (B1604629) cyanide and proceeding through a 2,3-diphenylsuccinonitrile intermediate, has been shown to yield the meso diastereomer exclusively. semanticscholar.org The symmetry of the meso form is the key to its differentiation from the chiral dl-pair. In the meso isomer, a plane of symmetry renders the two methyl groups and the two methine protons chemically and magnetically equivalent. Consequently, its ¹H and ¹³C NMR spectra show a single set of signals for these groups. semanticscholar.org In contrast, the dl-enantiomers lack this internal symmetry, making their corresponding groups diastereotopic and thus, in principle, magnetically non-equivalent.

While direct NMR data for the parent meso-2,3-diphenylbutane (B11958463) is sparse in the provided literature, the principles of diastereomeric differentiation are well-established from its derivatives and analogous compounds. For example, the stereochemical assignment of the diastereomeric adducts of 1,1-diphenylmethyl chloride with trans-butene was definitively established using X-ray analysis of the resulting crystal. core.ac.uk This structural data provides a solid basis for interpreting the corresponding NMR spectra.

Property This compound dl-2,3-Diphenylbutane (Enantiomeric Pair)
Symmetry Contains a center of inversion/plane of symmetryChiral, lacks an internal plane of symmetry
¹H NMR (Expected) Single signal for the two equivalent methyl groupsDistinct signals for non-equivalent methyl groups
Single signal for the two equivalent methine protonsDistinct signals for non-equivalent methine protons
¹³C NMR (Expected) Single signal for the two equivalent methyl carbonsDistinct signals for non-equivalent methyl carbons
Single signal for the two equivalent methine carbonsDistinct signals for non-equivalent methine carbons
Optical Activity InactiveActive (racemic mixture is inactive)

This table illustrates the expected NMR spectroscopic differences based on the molecular symmetry of the diastereomers.

Enantiomeric Resolution Techniques

The separation of the racemic mixture of 2,3-diphenylbutane enantiomers into its individual (R,R) and (S,S) components is a critical process for applications in asymmetric synthesis. This is typically achieved by converting the enantiomers into a pair of diastereomers with different physical properties, allowing for their separation.

A notable method involves the resolution of racemic 2,3-diphenylbutane-1,4-diol, a direct precursor to the parent alkane. Research has demonstrated a successful resolution using (S)-proline and boric acid. researchgate.netresearchgate.net This process forms diastereomeric borate (B1201080) ester complexes. The differing solubilities of these complexes allow for the selective crystallization and isolation of one diastereomer. Through this technique, the (R,R)-isomer of the diol was obtained with a high enantiomeric excess (e.e.) of 98%. researchgate.net Furthermore, this method proved effective for enriching partially resolved samples of both the (R,R) and (S,S) enantiomers to high levels of purity (95% and 97% e.e., respectively). researchgate.net

Another common approach involves the use of chiral acids to form diastereomeric salts with chiral bases. For example, the resolution of the related compound racemic 2,3-diphenylpiperazine (B114170) was successfully accomplished using (1S)-(+)-10-camphorsulfonic acid, which yielded the (R,R)-(+)-enantiomer in 98% e.e. researchgate.net

Compound Resolved Resolving Agent(s) Isomer Isolated Enantiomeric Excess (e.e.) Reference
Racemic 2,3-diphenylbutane-1,4-diol(S)-proline and boric acid(R,R)-isomer98% researchgate.net, researchgate.net
Partially resolved (R,R)-(-)-2,3-diphenylbutane-1,4-diol(S)-proline and boric acid(R,R)-isomer95% researchgate.net
Partially resolved (S,S)-(+)-2,3-diphenylbutane-1,4-diol(S)-proline and boric acid(S,S)-isomer97% researchgate.net
Racemic 2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acid(R,R)-(+)-isomer98% researchgate.net

This table summarizes successful enantiomeric resolution results for 2,3-diphenylbutane derivatives.

Racemization Studies and Stereochemical Stability

The stereochemical stability of the chiral centers in 2,3-diphenylbutane is crucial for its practical use. Racemization, the conversion of an enantiomerically pure sample into a racemic mixture, would negate the effects of resolution. The stability of the C2-C3 bond and the resistance of the chiral carbons to inversion determine its stereochemical integrity.

Studies on the thermolysis of optically active azoalkanes, which generate radical intermediates that subsequently couple to form C-C bonds, provide significant insight into this stability. The thermolysis of (-)-(R)-1-benzyl-2-(2-phenyl-2-butyl)diazene at 110 °C produces (+)-(S)-2-methyl-1,2-diphenylbutane with a net retention of configuration. cdnsciencepub.com This indicates that the rate of coupling of the initial radical pair is competitive with the rate of rotation of the 2-phenyl-2-butyl radical, which would otherwise scramble the stereochemical information. The ratio of the rate constant for coupling to that of rotation was calculated to be approximately 0.04-0.08, signifying a degree of stereochemical memory in the bond-forming reaction. cdnsciencepub.com

Importantly, the optically active starting azoalkanes, such as (+)-(S)-1-(benzyl)-2-(2-phenyl-2-butyl)diazene and (-)-(R)-1-(4-nitrophenyl)-2-(2-phenyl-2-butyl)diazene, were found not to racemize during thermolysis. cdnsciencepub.com This demonstrates the high configurational stability of the chiral center under these thermal conditions. The stability of the stereocenters in 2,3-diphenylbutane itself is expected to be very high under normal conditions, as racemization would require the cleavage of the strong carbon-carbon sigma bond, a process that demands significant energy input. In contrast, systems with more labile chiral centers, such as α-methylbenzyllithium, have been shown to undergo enantiomerization at temperatures as low as -78°C, highlighting the exceptional stability of the stereocenters in an alkane framework like 2,3-diphenylbutane. researchgate.net

Conformational Analysis of Meso 2,3 Diphenylbutane

Steric Interactions and Preferred Conformations

The conformational preferences of meso-2,3-diphenylbutane (B11958463) are largely dictated by steric hindrance, which is the repulsion between bulky groups in close proximity. The molecule's structure, featuring two phenyl and two methyl groups on adjacent carbons (C2 and C3) of a butane (B89635) backbone, leads to significant spatial crowding. This crowding is minimized through rotation around the central C2-C3 bond, resulting in distinct, energetically favored conformations known as rotamers or conformational isomers.

The two primary staggered conformations are the anti and gauche forms.

In the anti-conformation , the two large phenyl groups are positioned 180° apart, representing the most spatially separated and, therefore, the most stable arrangement. This minimizes the significant van der Waals repulsion between these bulky substituents. Spectroscopic studies, including infrared and Raman spectroscopy, suggest that in the solid phase, this compound exists almost exclusively as the trans (anti) rotamer. rsc.orgresearchgate.net

In the gauche conformation , the phenyl groups are separated by a dihedral angle of 60°. This proximity results in a considerable steric clash, making the gauche form less stable than the anti-conformation. libretexts.orgchemistrysteps.com The interaction between a phenyl group and a methyl group in a gauche arrangement also contributes to this instability, as does the interaction between the two methyl groups.

In solution, thermal energy allows the molecule to overcome some of these steric barriers, leading to a dynamic equilibrium between the more stable anti and the less stable gauche rotamers. rsc.orgresearchgate.net However, the population of the gauche conformer is significantly lower than that of the anti conformer due to the pronounced steric strain. researchgate.net The eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, represent energy maxima and are highly unfavorable due to severe steric and torsional strain. libretexts.org

Table 1: Comparison of Anti and Gauche Conformers of this compound
ConformerPhenyl-Phenyl Dihedral AngleRelative StabilityKey Steric Interactions
Anti~180°Most StableMinimal steric repulsion between phenyl groups. Gauche interactions exist between methyl/phenyl and methyl/methyl groups.
Gauche~60°Less StableSignificant steric repulsion (gauche interaction) between the two bulky phenyl groups. Additional gauche interactions between other substituents. chemistrysteps.com

Intramolecular Interactions Influencing Conformation

Beyond classical steric repulsion, more subtle intramolecular forces contribute to the conformational preferences of this compound. While the molecule itself is a hydrocarbon, the phenyl groups introduce regions of electron density that can participate in non-covalent interactions.

In related molecules, such as derivatives of 2,3-diphenylbutane containing polar nitrile groups (meso-2,3-dicyano-2,3-diphenylbutane), it has been shown that intramolecular dipolar interactions can be powerful enough to override steric factors in determining conformational preference. Although this compound lacks strong dipoles, the principle that electronic interactions can influence conformation remains relevant.

The orientation of the phenyl rings is a key conformational variable. Weak, attractive forces, such as C-H···π interactions, where a hydrogen atom from a methyl group or the backbone interacts with the π-electron cloud of a phenyl ring, could potentially stabilize certain geometries. Furthermore, π-π stacking interactions between the two phenyl rings, though likely destabilizing in a parallel arrangement due to steric clashes in this specific molecule, can influence the precise torsional angle and tilt of the rings in the gauche conformer.

Rotational Isomerism and Energy Barriers

The different conformations of this compound interconvert through rotation about the central C2-C3 single bond. This rotation is not free but is restricted by an energy barrier. The potential energy of the molecule changes as the bond rotates, creating a distinct energy profile. libretexts.org

Rotational Isomers (Rotamers): The stable, low-energy conformations, specifically the anti and gauche forms, are known as rotational isomers. lookchem.com These isomers exist in a dynamic equilibrium in the liquid phase or in solution. rsc.org

Energy Barriers: The energy maxima on this profile correspond to the eclipsed conformations, which act as transition states between the staggered conformers. youtube.com To convert from one staggered form to another (e.g., anti to gauche), the molecule must acquire enough thermal energy to pass through a high-energy eclipsed state. This required energy is the rotational energy barrier.

The magnitude of this barrier is determined by the sum of torsional strain (from eclipsing bonds) and steric strain (from repulsion between bulky groups). Given the large size of the phenyl groups, the barrier to rotation in this compound is substantial. Studies on analogous molecules provide insight into these energy differences. For instance, the rotational barriers for the two diastereomers of 2,3-dichlorobutane (B1630595) are significantly different, with the meso isomer having a barrier of 12.5 kcal/mol. centre.edu This suggests that the specific stereochemistry of the meso form of 2,3-diphenylbutane also results in a unique and characteristic energy profile. The energy difference between the anti and gauche conformers of butane is approximately 0.9 kcal/mol, and this difference is expected to be larger in this compound due to the more severe steric hindrance between the phenyl groups in the gauche form. libretexts.orgchemistrysteps.com


Computational Chemistry in Elucidating Stereochemical and Conformational Properties

Density Functional Theory (DFT) Calculations for Structural Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the structural properties of organic molecules. DFT calculations are used to determine the optimized geometries and relative stabilities of different stereoisomers and conformers.

Research on analogous compounds, such as 2,3-diphenylbutane-1,4-diamine, demonstrates the power of DFT in elucidating stereochemical stability. semanticscholar.org In one such study, full geometry optimizations were performed using the B3LYP functional with the 6-311**G(d,p) basis set to compare the meso form and the chiral (RR/SS) diastereomers. semanticscholar.org The calculations revealed that the meso form of the diamine was energetically more stable than the RR diastereomer. semanticscholar.org This stability was attributed to specific intramolecular interactions. semanticscholar.org High-level DFT calculations have been shown to be effective in determining that the meso form of certain derivatives is stabilized by factors like intramolecular hydrogen bonds compared to their chiral counterparts. researchgate.netresearchgate.net

The general workflow for assessing stability involves:

Generating initial 3D structures for all possible conformers of the stereoisomers.

Performing geometry optimization calculations for each conformer to find its lowest energy structure.

Calculating the vibrational frequencies to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

Comparing the resulting electronic energies (often corrected for zero-point vibrational energy) to determine the relative stability of the conformers and, by extension, the most stable diastereomer. researchgate.netchemrxiv.org

Table 1: Comparative DFT Findings on the Stability of a Diastereomeric System Data derived from studies on the analogous compound 2,3-diphenylbutane-1,4-diamine. semanticscholar.org

DiastereomerKey Finding from DFT CalculationStabilizing Interactions Noted
meso formFound to be energetically more stable.Multiple close C─H---N intramolecular interactions (241.5, 245.9, and 257.2 pm). semanticscholar.org
RR diastereomerFound to be energetically less stable.Only one significant C─H---N interaction (231.9 pm). semanticscholar.org

Semi-Empirical Methods (AM1, MNDO) in Conformational Energy Prediction

Semi-empirical methods, such as Austin Model 1 (AM1) and Modified Neglect of Diatomic Overlap (MNDO), offer a faster, though generally less accurate, alternative to DFT for predicting conformational energies. uni-muenchen.degoogle.com These methods are derived from Hartree-Fock theory but simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data. uni-muenchen.degoogle.com This parameterization is typically done to reproduce experimental heats of formation. uni-muenchen.de

These methods are particularly useful for scanning the potential energy surface of large molecules to identify low-energy conformers that can then be subjected to more accurate, high-level calculations like DFT. numberanalytics.com

MNDO (Modified Neglect of Diatomic Overlap): One of the earlier NDDO-based methods, MNDO can provide reliable results for molecules where strain arises primarily from angle bending. researchgate.net

AM1 (Austin Model 1): Developed to address some of the shortcomings of MNDO, particularly its failure to describe hydrogen bonds, AM1 often provides improved accuracy for a wider range of organic molecules. uni-muenchen.denumberanalytics.com However, studies on other molecular systems have shown that AM1 can sometimes exaggerate inversion barriers compared to experimental values or higher-level theories. researchgate.net

The choice between these methods depends on the specific chemical problem, the size of the molecule, and the desired balance between computational speed and accuracy. numberanalytics.com For predicting the conformational energy landscape of meso-2,3-diphenylbutane (B11958463), these methods can efficiently map out the rotational barriers around the central C-C bond, distinguishing between gauche and anti-conformers.

Table 2: Characteristics of Common Semi-Empirical Methods

MethodTheoretical BasisKey Features & Common ApplicationsKnown Limitations
MNDONeglect of Differential Diatomic Overlap (NDDO) uni-muenchen.deParameterized for heats of formation; computationally efficient for large systems. uni-muenchen.de Useful for geometries of some organic molecules. researchgate.netPoor performance in describing hydrogen bonds; can underestimate some rotational barriers. researchgate.net
AM1Neglect of Differential Diatomic Overlap (NDDO) uni-muenchen.deImproved handling of hydrogen bonds over MNDO. uni-muenchen.de Widely used for conformational analysis of organic molecules. numberanalytics.comCan be less accurate for systems with hypervalent compounds; may exaggerate some energy barriers. uni-muenchen.deresearchgate.net

Theoretical Studies on Electronic Structure and Molecular Interactions

Theoretical calculations are instrumental in detailing the electronic structure and the subtle molecular interactions that govern the properties of this compound. These studies go beyond simple energy calculations to explain why certain conformations or stereoisomers are more stable.

The electronic structure can be analyzed by examining the molecular orbitals, the distribution of electron density, and the calculated Density of States (DOS), which can be compared with experimental data from techniques like photoemission spectroscopy. aps.org For this compound, the key interactions involve the two phenyl rings and the methyl groups.

Furthermore, the phenyl groups in this compound are capable of engaging in non-covalent interactions that are crucial for molecular recognition and crystal packing:

π-π Interactions: The aromatic rings can stack upon one another, an interaction that can significantly influence conformational preference and the structure of the molecule in the solid state.

CH-π Interactions: Hydrogen atoms from the methyl groups or the central butane (B89635) backbone can interact with the electron cloud of the phenyl rings.

These weak, non-covalent forces, though small individually, can have a substantial cumulative effect on the molecule's conformational energy landscape and are best elucidated through detailed theoretical analysis. semanticscholar.org

Table 3: Key Molecular Interactions in Diphenylbutane Systems Identified by Theoretical Studies

Type of InteractionDescriptionRelevance to this compound
Intramolecular Hydrogen BondingWeak hydrogen bonds within a single molecule (e.g., C-H···N or O-H···O). While not present in the parent hydrocarbon, this is a key stabilizing factor in hydroxyl or amine analogs. researchgate.netExplains the high stability of meso-isomers in functionalized derivatives. semanticscholar.org
π-π StackingAttractive, noncovalent interactions between the electron clouds of aromatic rings. Influences the rotational orientation of the two phenyl groups relative to each other, affecting the overall conformation.
Steric HindranceRepulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow.Governs the rotational barrier around the central C2-C3 bond, creating energy differences between staggered (anti, gauche) and eclipsed conformations.

Advanced Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Discrimination

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules. For diastereomers like the meso and racemic (dl) forms of 2,3-diphenylbutane, NMR provides distinct spectral signatures based on the different chemical environments of their nuclei.

Analysis of Chemical Shifts and Coupling Constants for Isomer Identification

The differentiation between meso and dl stereoisomers using NMR is based on molecular symmetry. The meso isomer possesses a center of inversion or a plane of symmetry that makes certain protons and carbons chemically equivalent, leading to simpler spectra. In contrast, the racemic isomer lacks this symmetry, resulting in more complex spectra.

In ¹H and ¹³C NMR, chemical shifts (δ) are highly sensitive to the local electronic environment of a nucleus. magritek.comubc.ca Due to the different spatial arrangement of the phenyl groups in meso and racemic isomers, the protons and carbons experience different shielding and deshielding effects. For example, in the related compound meso-2,3-diphenylbutane-2,3-diol, the methyl groups appear as a single sharp peak in the ¹H NMR spectrum due to their equivalence. The corresponding racemic (D/L) form shows a different chemical shift for its methyl groups.

Reactivity and Reaction Mechanisms Involving Meso 2,3 Diphenylbutane and Its Analogs

Oxidation Reactions and Derivative Formation

The oxidation of meso-2,3-diphenylbutane (B11958463) and its analogs can lead to a variety of products, depending on the specific substrate and oxidizing agent used. The diol analog, 2,3-diphenyl-2,3-butanediol, can be oxidized to form corresponding ketones or carboxylic acids. Common reagents for this transformation include potassium permanganate (B83412) and chromium trioxide. For instance, the oxidation of meso-hydrobenzoin, a related diol, with agents like nitric acid can yield benzil.

In the presence of a thianthrene (B1682798) cation radical, an analog, meso-azobis-α-phenylethane, undergoes oxidative decomposition. This reaction rapidly evolves nitrogen and yields products such as N-α-phenylethylacetamide (38.6%), 2,3-diphenylbutane (23.6%), and acetophenone (B1666503) (19.3%). koreascience.kr The formation of these products is explained by a mechanism involving the generation of α-phenylethyl cations, which can react with the solvent or dimerize. koreascience.kr

Furthermore, ligninase, a fungal enzyme, can catalyze the Cα-Cβ cleavage of lignin (B12514952) model compounds. The anaerobic oxidation of one such model, 1-(3,4-dimethoxyphenyl)-2-phenylpropanol, yields 2,3-diphenylbutane as a major product through a radical coupling mechanism. pnas.org

Reduction Pathways and Product Diversity

The reduction of compounds structurally related to this compound provides a pathway to diverse products, including alcohols and hydrocarbons. The reduction of 2,3-diphenyl-2,3-butanediol can yield various diphenylbutane derivatives.

Electrochemical methods have also been employed to synthesize 2,3-diphenylbutane. The controlled-potential electrolysis of (1-bromoethyl)benzene (B1216412) at silver or glassy carbon (GC) electrodes produces ethylbenzene (B125841) and 2,3-diphenylbutane (a mixture of meso and racemic diastereomers) as the main reduction products. acs.org At a glassy carbon electrode, the formation of 2,3-diphenylbutane is attributed to the nucleophilic attack of a carbanion intermediate on the starting material. acs.org When no acid is added to the electrolysis at a silver electrode, 2,3-diphenylbutane is the principal product (46% yield), whereas the addition of acetic acid favors the formation of ethylbenzene (51% yield). acs.org

Catalytic hydrogenation of β-nitrostyrene has been reported to produce 1,4-dinitro-2,3-diphenylbutane, although in low yields (<20%). beilstein-journals.org Other reductive methods, such as using TiCl₃ or the dianion of cyclooctatetraene, have also been shown to induce the hydrodimerization of nitro olefins to form dinitro-diphenylbutane derivatives. beilstein-journals.org

Table 1: Products from the Electrochemical Reduction of (1-bromoethyl)benzene acs.org
ElectrodeConditionPrincipal ProductYieldSecondary ProductYield
Silver (Ag)No Acid Added2,3-Diphenylbutane46%Ethylbenzene25%
Silver (Ag)AcOH AddedEthylbenzene51%2,3-Diphenylbutane32%
Glassy Carbon (GC)No Acid AddedEthylbenzene70%2,3-Diphenylbutane17%
Glassy Carbon (GC)AcOH AddedEthylbenzene81%2,3-Diphenylbutane5%

Substitution Reactions on Hydroxyl Groups

The hydroxyl groups of vicinal diols like 2,3-diphenyl-2,3-butanediol are reactive sites for substitution reactions. These reactions allow for the replacement of the -OH groups with other functional groups, such as halogens, using appropriate reagents. For example, treatment with thionyl chloride or phosphorus tribromide can convert the diol into its corresponding halogenated derivatives. The mechanism typically involves a nucleophilic substitution pathway where the hydroxyl group, after being protonated or activated, acts as a leaving group.

Radical-Mediated Reactions and Initiator Applications

Compounds analogous to this compound are effective radical initiators upon thermolysis. A key example is 2,3-dimethyl-2,3-diphenylbutane (B155905) (DMDPB), which undergoes thermal decomposition at high temperatures (220 to 310 °C) to generate cumyl (α,α-dimethylbenzyl) radicals. pnas.orgzhufengchemical.com The unique molecular structure of DMDPB, with steric hindrance from the phenyl groups, results in a higher thermal dissociation energy compared to traditional initiators, ensuring it does not decompose prematurely during polymer processing. jssunton.com

Another related compound, meso-azobis-α-phenylethane, undergoes thermolysis to produce α-phenylethyl radicals, which can subsequently combine to form 2,3-diphenylbutane. koreascience.kr The photochemical irradiation of 3-phenyl-2-butanone oxime also proceeds via a free radical mechanism, yielding meso and d,l-2,3-diphenylbutane. udayton.edu

The radicals generated from the thermolysis of 2,3-dimethyl-2,3-diphenylbutane (DMDPB) are widely used in polymer science. zhufengchemical.comjssunton.com DMDPB serves as a high-temperature initiator for the crosslinking of various polymers, including polystyrene and polypropylene. zhufengchemical.comjssunton.com This crosslinking enhances the thermal stability and mechanical properties of the final material. jssunton.com

DMDPB is also utilized as a flame-retardant synergist, where it can reduce the required amount of traditional brominated flame retardants. zhufengchemical.com Furthermore, it acts as a grafting agent, initiating the addition of monomers like vinyl triethoxysilane (B36694) onto polyethylene (B3416737) backbones. zhufengchemical.com This process can produce moisture-curable polymers without the undesirable increase in molecular weight that often accompanies conventional grafting methods. zhufengchemical.com The free radicals generated by DMDPB homogeneously promote crosslinking reactions between pitch molecules, which is a crucial step in producing high-performance pitch-based carbon fibers and materials. researchgate.net

Thermolysis of Analogous Compounds in Radical Generation

Catalytic Transformations and Reaction Pathways

This compound and its derivatives participate in various catalytic transformations. Imines derived from an analog, 2,3-diphenylbutane-1,4-diamine, can be catalytically transformed into bis-γ-lactams through a ruthenium-catalyzed reaction with carbon monoxide and ethylene (B1197577). semanticscholar.orgresearchgate.net

The diol analog, 2,3-diphenyl-2,3-butanediol, undergoes the pinacol (B44631) rearrangement in the presence of acid. nih.gov This reaction involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-migration of a neighboring group (phenyl or methyl) to yield a ketone. Theoretical studies using DFT calculations suggest this rearrangement can proceed as a concerted process promoted by a hydrogen-bond circuit in an aqueous acidic medium, without the intervention of discrete carbocation intermediates. nih.gov

Additionally, vitamin B12 derivatives have been shown to catalyze radical-involved organic reactions. researchgate.net In a photochemical system, a hydrophobic vitamin B12 derivative immobilized on titanium dioxide catalyzed the reductive coupling of 1-phenylethyl bromide, producing 2,3-diphenylbutane (a mixture of racemic and meso isomers) in a 76% yield. researchgate.net

Table 2: Chemical Reactions of 2,3-Diphenyl-2,3-butanediol
Reaction TypeDescriptionCommon ReagentsMajor Products Formed
OxidationConverts hydroxyl groups to ketones or carboxylic acids.Potassium permanganate, Chromium trioxideBenzophenone derivatives
ReductionReduces hydroxyl groups to form hydrocarbons.Lithium aluminum hydride, Sodium borohydrideDiphenylbutane derivatives
SubstitutionReplaces hydroxyl groups with other functional groups.Thionyl chloride, Phosphorus tribromideHalogenated diphenylbutane derivatives

Metal-Catalyzed C-C Coupling Reactions

The formation of this compound often proceeds through the coupling of two 1-phenylethyl fragments. This carbon-carbon bond formation can be influenced by the presence of metals and organometallic complexes, which mediate the reactivity of the precursors.

One notable pathway involves the reaction of dianions generated from stilbene-tricarbonylchromium complexes. The electrochemical reduction of both (η⁶:η⁶-trans-stilbene)(Cr(CO)₃)₂ and (η⁶:η⁶-cis-stilbene)(Cr(CO)₃)₂ produces stable dianions. When these dianions are reacted with iodomethane (B122720) and subsequently oxidized with iodine, they yield a mixture of the racemic and meso diastereomers of 2,3-diphenylbutane. unl.edu The formation of a 1:1 mixture of these diastereomers suggests a degree of stereoselectivity imposed by the tricarbonylchromium groups at the benzylic anion sites. unl.edu

Another instance of C-C coupling to form 2,3-diphenylbutane derivatives occurs during the photo-Arbuzov rearrangement of 1-arylethyl phosphorodiamidites. The ultraviolet irradiation of tetramethyl 1-phenylethylphosphorodiamidite leads to the formation of the rearrangement product along with 2,3-diphenylbutane as a dimerization product of the intermediate 1-phenylethyl radicals. acs.org While this is a photochemically initiated radical reaction, the context of organophosphorus chemistry often involves metal catalysis in related transformations. In this specific reaction, approximately 19% of the generated 1-phenylethyl radicals couple to form 2,3-diphenylbutane. acs.org

Table 1: Formation of 2,3-Diphenylbutane via C-C Coupling Reactions

Precursor(s) Reagents Product(s) Yield/Ratio Reference

Ruthenium-Catalyzed Cyclization Reactions

Analogs of this compound serve as foundational structures for sophisticated ruthenium-catalyzed cyclization reactions. Specifically, imines derived from this compound-1,4-diamine undergo catalytic transformation to form complex heterocyclic systems. researchgate.netresearchgate.net The diamine itself is prepared from 2,3-diphenylsuccinonitrile, with density functional theory (DFT) calculations indicating that the meso form is stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net

In these reactions, imines derived from cinnamaldehyde (B126680) and the meso-diamine are treated with carbon monoxide (CO) and ethylene in the presence of a ruthenium catalyst, typically triruthenium dodecacarbonyl (Ru₃(CO)₁₂). researchgate.net The reaction proceeds through a selective cascade mechanism:

A ruthenium-catalyzed C-C coupling reaction occurs between the α,β-unsaturated imine and CO. researchgate.net

This is followed by an intramolecular cyclization where the imine nitrogen attacks the newly introduced carbonyl carbon, forming a pyrrol-2-one ring system. researchgate.netresearchgate.net

A subsequent ruthenium-catalyzed C-C coupling leads to the formal insertion of an ethylene molecule into a C-H bond of the pyrrol-2-one. researchgate.net

This catalytic cascade transforms the diimines into bis-γ-lactam (bis-dihydropyrrolone) derivatives in nearly quantitative yields. researchgate.net The choice of solvent can influence selectivity; nonpolar solvents tend to favor the formation of the γ-lactam, whereas more polar solvents can enhance the yield of pyrrole (B145914) byproducts. researchgate.net

Table 2: Ruthenium-Catalyzed Cyclization of a meso-2,3-Diphenylbutane Analog

Substrate Catalyst Co-reactants Product Key Transformation Reference
Diimine from meso-2,3-diphenylbutane-1,4-diamine and cinnamaldehyde Ru₃(CO)₁₂ CO, Ethylene Bis-dihydropyrrolone derivative C-C coupling, intramolecular cyclization, C-H activation researchgate.netresearchgate.net

Electrochemical Reduction Mechanisms

The formation of this compound is a notable outcome in the electrochemical reduction of certain phenyl-substituted haloalkanes. The study of the electroreduction of (±)-1-bromo-1-phenylethane at a mercury pool cathode reveals the formation of multiple products, including phenylethane, (±)-2,3-diphenylbutane, and this compound. acs.org

The distribution of these products is highly dependent on the applied potential. The mechanism proposed for the formation of the dimeric products, including the meso isomer, involves a transient organomercury(II) intermediate. acs.org The stereochemical outcome of the reduction suggests the involvement of an intermediate carbanion, with the final protonation step influencing the stereochemistry. acs.org

Similarly, the controlled potential electrochemical reduction of α-nitrocumene at a mercury pool cathode in basic aqueous ethanol (B145695) also yields 2,3-dimethyl-2,3-diphenylbutane (dicumene), a related dimer. lookchem.com At a pH of 13, the reduction at a mercury cathode produces meso-2,3-bis(tert-butylthio)-2,3-diethyl-1,4-butanedinitrile with a yield of 85%. lookchem.com These studies highlight how electrochemical methods provide a pathway to C-C bond formation, leading to dimeric structures like this compound, with mechanisms distinct from thermal or photochemical methods.

Table 3: Electrochemical Formation of 2,3-Diphenylbutane and Analogs

Substrate Electrode Conditions Dimeric Product(s) Mechanistic Insight Reference
(±)-1-Bromo-1-phenylethane Mercury pool Controlled potential meso-2,3-Diphenylbutane, (±)-2,3-Diphenylbutane Involves organomercury(II) intermediate and carbanion acs.org
α-Nitrocumene Mercury pool Basic aqueous ethanol (pH 13) 2,3-Dimethyl-2,3-diphenylbutane Electronation-protonation (EP) mechanism lookchem.com

Applications in Advanced Organic Synthesis and Chiral Chemistry

Utility as Reagents and Starting Materials in Complex Molecule Synthesis

While meso-2,3-diphenylbutane (B11958463) itself is a simple hydrocarbon, its derivatives, notably 2,3-diphenylbutane-1,4-diamine and 2,3-diphenylbutane-2,3-diol (B167368), function as versatile starting materials for the synthesis of more complex molecular structures. The inherent meso symmetry of these precursors provides a unique stereochemical handle that can be exploited in subsequent reactions.

Research has demonstrated that this compound-1,4-diamine can be readily prepared from 2,3-diphenylsuccinonitrile. researchgate.netresearchgate.net This diamine serves as a key building block for the synthesis of bis-imines through condensation with aldehydes. researchgate.netresearchgate.net These imines, in turn, are valuable intermediates in ruthenium-catalyzed reactions with carbon monoxide and ethylene (B1197577) to produce bis-γ-lactams, which are complex heterocyclic structures. researchgate.netresearchgate.net

Similarly, 2,3-diphenylbutane-2,3-diol and its derivatives are utilized as starting points in various organic transformations. They can undergo oxidation to form the corresponding ketones or be reduced to different hydrocarbon structures. The hydroxyl groups can also be substituted, opening pathways to a range of functionalized diphenylbutane derivatives.

A notable synthetic application involves the free radical dimerization of 1-phenylethyl radicals, which can produce a mixture of racemic and this compound. acs.org Furthermore, derivatives of 2,3-diphenylbutane have been investigated as building blocks in the synthesis of more elaborate molecules, including potential pharmaceutical intermediates and materials with specific properties. zhufengchemical.com

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical course of a reaction, is a cornerstone of asymmetric synthesis. wikipedia.orgyork.ac.uk While this compound itself is not chiral, its derivatives, particularly those with C2 symmetry, have been developed and employed as effective chiral auxiliaries and ligands in a variety of asymmetric transformations. researchgate.netsfu.ca The success of these derivatives often hinges on their rigid conformational framework and the steric influence of the phenyl groups.

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. wikipedia.orgyork.ac.uk Derivatives of 2,3-diphenylbutane, such as chiral diols and diamines, are well-suited for this purpose due to their predictable stereochemical influence. researchgate.netrsc.org

The design of effective chiral auxiliaries often involves the creation of rigid cyclic structures that can effectively shield one face of a reactive intermediate. Chiral acetals and amines derived from the 2,3-diphenylbutane scaffold have been synthesized and evaluated for their ability to induce stereoselectivity.

A series of chiral acetals have been prepared through the acid-catalyzed condensation of 7-hydroxyindan-1-one with various chiral nonracemic C2-symmetric 1,2-ethanediols, which share a similar structural motif with 2,3-diphenylbutane diol derivatives. sfu.ca These acetals have been evaluated as chiral auxiliaries in reactions such as alkylations, cyclopropanations, and Diels-Alder reactions, demonstrating their potential as effective chiral directors. sfu.ca

Furthermore, this compound-1,4-diamine has been shown to be a suitable substrate for the synthesis of bis-imines by reacting with aldehydes. researchgate.netresearchgate.net These imines can then be transformed into chiral bis-γ-lactams through ruthenium-catalyzed reactions. researchgate.netresearchgate.net The stereochemical outcome of these reactions is influenced by the chiral environment created by the diamine backbone. The meso form of the diamine is reported to be stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net

Chiral ligands derived from the 2,3-diphenylbutane framework play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center, thereby influencing the enantioselectivity of the catalyzed reaction. rsc.orgnih.govchemrxiv.org The steric and electronic properties of these ligands are critical in achieving high levels of stereocontrol.

For instance, chiral diamine ligands have been utilized in the asymmetric addition of arylmagnesium bromides to aldehydes, yielding carbinols with moderate to good enantiomeric excess. researchgate.net The design of these ligands is often inspired by the C2-symmetric backbone found in derivatives of 2,3-diphenylbutane.

In another example, chiral bidentate 1,2-amino alcohols and tridentate Schiff bases have been synthesized from chiral acetal (B89532) precursors. sfu.ca The chromium(III) complex of one such tridentate Schiff base was found to catalyze the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde (B42025) with good yield and enantioselectivity. sfu.ca This demonstrates how the chirality originating from the 2,3-diphenylbutane-like scaffold can be effectively transferred to the products of a catalytic reaction.

The development of chiral biimidazoline ligands, which can be seen as structurally related to diamine derivatives, has enabled enantioselective benzylic C(sp3)−H bond arylation through a dual photoredox/nickel catalysis system, leading to the synthesis of valuable chiral 1,1-diaryl alkanes. nih.gov

Design and Evaluation of Chiral Acetals and Amines

Development of Optically Active Complexes

The coordination of chiral ligands derived from the 2,3-diphenylbutane scaffold to metal centers allows for the development of optically active metal complexes. rsc.org These complexes are of interest not only for their potential applications in asymmetric catalysis but also for studying the fundamentals of stereochemistry and chiroptical properties.

Optically active C2-symmetric bis(aminophenols) have been prepared and subsequently used to form group 10 bis(iminosemiquinone) complexes. rsc.org The chirality of the ligand dictates the stereochemistry of the resulting metal complex. The electronic structure and absolute configuration of these complexes can be investigated using techniques such as circular dichroism (CD) spectroscopy. inflibnet.ac.in

The synthesis of chiral pyridine (B92270) and N,N-pyrrolidinopyridine-derived acetals, which are heterocyclic analogs of the chiral acetals mentioned earlier, has also been explored. sfu.ca These have been evaluated as chiral catalysts in the kinetic resolution of racemic secondary alcohols and in the dihydroxylation of olefins, with modest levels of asymmetric induction observed in some cases. sfu.ca These studies highlight the ongoing efforts to design and synthesize novel optically active complexes based on the versatile 2,3-diphenylbutane structural motif for applications in stereoselective transformations.

Historical Perspectives and Future Research Directions

Evolution of Research on Diphenylbutane Stereoisomers

The investigation into diphenylbutane stereoisomers began with foundational synthetic methods that often produced mixtures of isomers. Early approaches included the photochemical reaction of acetophenone (B1666503) in isopropanol (B130326), which, under ultraviolet light, yielded a combination of the meso and dl isomers of 2,3-diphenylbutane-2,3-diol (B167368). cdnsciencepub.com These initial experiments could take several days to achieve good yields. cdnsciencepub.com Another classic method involved the metal-ammonia reduction of acetophenone, where the choice of solvent and temperature was found to influence the stereochemical outcome.

A significant step in the evolution of this research was the development of analytical techniques capable of distinguishing between the different stereoisomers. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy became crucial tools. cdnsciencepub.com For instance, researchers used NMR to study the effect of different solvents on the hydroxyl resonances of the diol isomers, providing insights into hydrogen bonding and stereochemistry. cdnsciencepub.com The meso and dl forms of 2,3-diphenylbutane-2,3-diol could be clearly identified by their distinct NMR spectra.

More recent research has focused on the synthesis of related structures, such as 2,3-diphenylbutane-1,4-diamine, which can be prepared from benzyl (B1604629) cyanide and benzaldehyde (B42025). semanticscholar.org The historical progression shows a clear trend from simply synthesizing isomeric mixtures to a more nuanced understanding and characterization of individual stereoisomers, laying the groundwork for the targeted synthesis methodologies that would follow.

Emerging Methodologies and Synthetic Challenges

The primary challenge in the synthesis of diphenylbutane derivatives has always been the control of stereochemistry. Emerging methodologies have increasingly focused on addressing this challenge through catalysis. One notable method is the ruthenium-catalyzed hydrogenation of 1,4-diphenylbutane-1,4-dione. Using a chiral ruthenium catalyst, this reaction can produce the corresponding diol with high enantiomeric excess for the meso isomer. This approach highlights a shift towards catalyst-controlled stereoselectivity.

Another area of development is in radical-based chemistry. Radical-radical combination reactions are often involved in the formation of the C-C bond that creates the butane (B89635) backbone. researchgate.net For example, the preparation of meso-2,3-diphenylbutane (B11958463) has been achieved through the dimerization of 1-phenylethyl radicals. researchgate.netudayton.edu The challenge lies in controlling the stereochemical outcome of this radical coupling.

Synthetic routes starting from different precursors are also being explored. The synthesis of 2,3-diphenylbutane-1,4-diamine from 2,3-diphenylsuccinonitrile represents a multi-step pathway that has been shown to exclusively yield the meso form. semanticscholar.org Despite these advances, challenges remain in developing synthetic methods that are both efficient and highly selective for a desired stereoisomer, avoiding the formation of complex product mixtures.

Table 1: Comparison of Selected Synthetic Methodologies
Target CompoundMethodologyReagents/ConditionsKey Outcome/ChallengeReference
meso/dl-2,3-Diphenylbutane-2,3-diolPhotochemical DimerizationAcetophenone, isopropanol, UV lightYields a mixture of isomers; reaction time can be long. cdnsciencepub.com
meso/dl-2,3-Diphenylbutane-2,3-diolMetal-Ammonia ReductionAcetophenone, K or Li in NH₃Stereochemical control is dependent on temperature.
This compound-1,4-diamineNitrile Reduction2,3-Diphenylsuccinonitrile, Raney-Ni, H₂Reported to exclusively produce the meso form. semanticscholar.org
meso-1,4-Diphenylbutane-2,3-diolCatalytic Hydrogenation1,4-Diphenylbutane-1,4-dione, chiral Ru catalyst, H₂Achieves >99% enantiomeric excess for the meso isomer.

Potential for Novel Catalyst Design and Stereocontrol Strategies

The future of synthesizing specific diphenylbutane stereoisomers like this compound lies in the rational design of novel catalysts and the development of advanced stereocontrol strategies. The ultimate goal is to create catalysts that are not only highly active and selective but also stable and ideally based on earth-abundant metals. ugent.beuoregon.edu

Key areas of future research include:

Designer Catalysts: The development of "designer catalysts" involves a rational, modeling-guided approach to create catalysts for specific transformations. ugent.beuoregon.edu This can involve using computational methods like Density Functional Theory (DFT) to understand and predict how a catalyst interacts with a substrate, such as the π-π interactions between phenyl groups and catalyst ligands.

Radical Relay Catalysis: This strategy focuses on designing novel chiral catalysts that can generate, stabilize, and control the subsequent reactions of radical intermediates. cornell.edu For a molecule like this compound, which can be formed via radical coupling, this approach could offer unprecedented stereocontrol by guiding the termination event to form the desired product. cornell.edu

Metal Single-Site Catalysis: Theoretical approaches are being used to identify and design single-site catalysts for specific reactions. nih.gov While applied in other areas, these design principles could be adapted to create catalysts for the stereoselective synthesis of complex organic molecules.

Photocatalysis: Modern photocatalysis, using visible light and novel photocatalysts, offers a green and efficient alternative to traditional methods. mdpi.com Designing chiral photocatalysts could enable highly stereoselective C-C bond formations relevant to diphenylbutane synthesis.

These emerging strategies move away from stoichiometric reagents and towards catalytic systems that can be fine-tuned at the molecular level. By understanding the intricate mechanisms of catalysis, researchers can develop new methods to selectively synthesize complex stereoisomers like this compound with high precision and efficiency. ugent.be

Table 2: Emerging Catalyst Strategies and Potential for Stereocontrol
Catalyst StrategyKey FeaturesPotential Application in Diphenylbutane SynthesisReference
Designer CatalystsRational design based on computational modeling; use of earth-abundant metals.Creating catalysts with tailored pockets to favor the formation of the meso stereoisomer. ugent.beuoregon.edu
Radical Relay CatalysisUse of chiral catalysts to control the generation and reaction of radical intermediates.Enforcing stereocontrol during the radical dimerization step to selectively form this compound. cornell.edu
Ruthenium CatalysisHighly efficient for specific transformations like hydrogenation and cyclization.Stereoselective synthesis of functionalized diphenylbutane precursors, such as diols and lactams. semanticscholar.org

Q & A

Q. What are the established synthetic routes for meso-2,3-Diphenylbutane, and how do reaction conditions influence stereochemical outcomes?

The primary synthesis involves the decomposition of dicumyl peroxide (DCP), where meso-2,3-Diphenylbutane forms as a major product via radical recombination . Alternative methods include coupling reactions of benzyl halides or Grignard reagents under controlled stoichiometry. Reaction temperature, solvent polarity, and catalyst selection (e.g., transition metals for cross-coupling) critically influence stereoselectivity. For example, polar aprotic solvents like DMF favor meso isomer formation due to stabilized transition states, while non-polar solvents may lead to racemic mixtures .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the meso configuration of 2,3-Diphenylbutane?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can distinguish meso from racemic forms. The meso isomer exhibits equivalent protons on C2 and C3, resulting in simplified splitting patterns, whereas diastereomers show distinct coupling .
  • X-ray Crystallography : Resolves absolute configuration and confirms intramolecular symmetry. For example, antiperiplanar phenyl groups in meso-2,3-Diphenylbutane create a planar center, validated by bond angle analysis .
  • IR/Raman Spectroscopy : Identifies vibrational modes unique to the meso conformation, such as symmetric stretching of C–C bonds between chiral centers .

Q. How is this compound utilized in polymer chemistry, and what mechanistic role does it play?

It acts as a high-energy initiator and grafting agent in polymer modification. For example, in polyphenylene oxide (PPO) processing, it facilitates cross-linking by generating radicals under thermal or UV activation. The meso configuration enhances stability during radical propagation, reducing side reactions like chain scission . Its phenyl groups also improve compatibility with aromatic polymers, enabling controlled molecular weight distribution in polycarbonates and polyesters .

Advanced Research Questions

Q. What conformational dynamics govern the reactivity of this compound in stereoselective reactions?

The molecule adopts gauche or anti conformations depending on steric and electronic factors. Anti conformers dominate in non-polar solvents, reducing steric hindrance between phenyl groups, while polar solvents stabilize gauche forms via dipole interactions. Computational studies (DFT) reveal that anti conformers exhibit lower activation energy in radical-mediated reactions, favoring selective bond cleavage or addition . Experimental validation via variable-temperature NMR can track conformational equilibria .

Q. How do decomposition pathways of this compound impact its application as a radical initiator?

Thermal decomposition generates benzyl and methyl radicals, which recombine to form toluene, ethylbenzene, or dimeric byproducts. The half-life of decomposition correlates with temperature: at 120°C, 90% degradation occurs within 2 hours, while at 80°C, stability extends beyond 24 hours . Competing pathways (e.g., β-scission vs. H-abstraction) are influenced by the presence of co-initiators like oxygen, which accelerate radical termination. Kinetic studies using DSC or ESR spectroscopy are recommended to optimize initiation efficiency .

Q. Can this compound serve as a chiral auxiliary or template in asymmetric synthesis?

While its symmetry limits direct use as a chiral auxiliary, derivatives like meso-2,3-diphenylsuccinic acid have been employed to induce enantioselectivity in Diels-Alder reactions. The phenyl groups create a rigid framework that orients substrates spatially, achieving up to 85% ee in cycloadditions . For asymmetric catalysis, transition-metal complexes with meso-2,3-Diphenylbutane-derived ligands are under investigation, though steric bulk remains a challenge .

Data Contradictions and Validation

  • Melting Point Variability : Reported values range from 90–110°C to 126–131°C . This discrepancy may arise from polymorphic forms or purity differences. Researchers should characterize batches via DSC and HPLC.
  • Stereochemical Stability : Conflicting reports on racemization under acidic conditions suggest pH-dependent equilibrium. pH-controlled NMR experiments are advised .

Methodological Recommendations

  • Synthesis Optimization : Use radical traps (e.g., TEMPO) to minimize side reactions during DCP decomposition .
  • Conformational Analysis : Combine VT-NMR with molecular dynamics simulations to map energy barriers .
  • Application in Polymers : Pair with rheological studies to correlate initiator structure with polymer mechanical properties .

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